2,4,6-Tris(4-bromophenyl)-1,3,5-triazine
Overview
Description
2,4,6-Tris(4-bromophenyl)-1,3,5-triazine is an organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of three 4-bromophenyl groups attached to the triazine core
Mechanism of Action
- The primary targets of this compound are not explicitly mentioned in the literature. However, given its structure, it likely interacts with cellular components involved in DNA or RNA processes, as it shares similarities with other diarylpyrimidines that exhibit DNA binding affinity .
Target of Action
Biochemical Analysis
Biochemical Properties
2,4,6-Tris(4-bromophenyl)-1,3,5-triazine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to bind with DNA, thereby influencing DNA replication and transcription processes . Additionally, it interacts with proteins involved in cell signaling pathways, potentially modulating their activity and affecting downstream cellular responses . The nature of these interactions is primarily based on the compound’s ability to form stable complexes with biomolecules, leading to alterations in their structure and function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the activity of certain kinases, leading to changes in phosphorylation patterns and subsequent modulation of cellular responses . Furthermore, this compound can affect gene expression by binding to transcription factors or directly interacting with DNA, thereby influencing the transcriptional activity of specific genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it can inhibit the activity of enzymes involved in DNA replication by binding to their active sites, thereby preventing the progression of the replication fork . Additionally, this compound can activate certain transcription factors, leading to changes in gene expression and subsequent alterations in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperature or acidic pH . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell proliferation and apoptosis . These temporal effects highlight the importance of carefully controlling experimental conditions when studying this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response . Toxic effects at high doses include liver and kidney damage, as well as disruptions in normal metabolic processes .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . These interactions can affect metabolic flux and alter the levels of specific metabolites, thereby influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments . Additionally, binding proteins can facilitate the distribution of this compound within tissues, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the nucleus, where it interacts with DNA and transcription factors, or to the mitochondria, where it can influence mitochondrial function and energy production . The precise subcellular localization of this compound is essential for understanding its biochemical and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine typically involves the cyclotrimerization of nitriles. One common method is the reaction of 4-bromobenzonitrile with a suitable catalyst under controlled conditions. The reaction can be carried out in the presence of a Lewis acid catalyst such as aluminum chloride or boron trifluoride. The reaction mixture is heated to facilitate the cyclization process, leading to the formation of the triazine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tris(4-bromophenyl)-1,3,5-triazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Coupling Reactions: It can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atoms with other groups.
Cross-Coupling: Palladium catalysts are commonly used in cross-coupling reactions involving this compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 2,4,6-Tris(4-methoxyphenyl)-1,3,5-triazine.
Scientific Research Applications
2,4,6-Tris(4-bromophenyl)-1,3,5-triazine has several scientific research applications:
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable structures.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Tris(4-chlorophenyl)-1,3,5-triazine
- 2,4,6-Tris(4-fluorophenyl)-1,3,5-triazine
- 2,4,6-Tris(4-iodophenyl)-1,3,5-triazine
Uniqueness
2,4,6-Tris(4-bromophenyl)-1,3,5-triazine is unique due to the presence of bromine atoms, which can influence its reactivity and interactions. Bromine atoms are larger and more polarizable than chlorine and fluorine, which can affect the compound’s physical and chemical properties. This makes it particularly useful in applications where specific interactions, such as halogen bonding, are important.
Properties
IUPAC Name |
2,4,6-tris(4-bromophenyl)-1,3,5-triazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12Br3N3/c22-16-7-1-13(2-8-16)19-25-20(14-3-9-17(23)10-4-14)27-21(26-19)15-5-11-18(24)12-6-15/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYVDGDZBNQVCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12Br3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00275256 | |
Record name | 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00275256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30363-03-2 | |
Record name | 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00275256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine interesting for materials science?
A: This molecule, often abbreviated as TBPT, exhibits a unique ability to self-assemble into ordered structures on surfaces like graphite and graphene. [, ] This self-assembly is driven by a combination of halogen bonding, hydrogen bonding, and molecule-substrate interactions. [] This property makes TBPT a promising candidate for building blocks in supramolecular chemistry and nanotechnology, particularly in the development of two-dimensional materials.
Q2: What role do halogens play in the self-assembly of TBPT?
A: Halogen bonds, specifically bromine···bromine interactions, contribute to the stability of 2D supramolecular assemblies formed by TBPT. [] Comparing TBPT to its iodine-containing counterpart (TIPT) reveals that while the substrate has a stronger influence overall, the halogen's nature also impacts the final structure. []
Q3: Can TBPT be used to create porous materials?
A: Yes, TBPT has been successfully employed in the synthesis of luminescent microporous organic polymers (LMOPs). [] This is achieved through a palladium-catalyzed Suzuki-Heck cascade coupling reaction with other aromatic halides. [] These LMOPs exhibit promising properties for applications in gas storage, separation, and sensing. []
Q4: Has the structure of TBPT during on-surface synthesis been studied in detail?
A: Yes, researchers have utilized Normal-Incidence X-ray Standing Wave (NIXSW) analysis to investigate the adsorption heights and molecular conformations of TBPT during different stages of on-surface synthesis on Ag(111). [] This technique, alongside Scanning Tunneling Microscopy (STM) and X-ray Photoelectron Spectroscopy (XPS), provided valuable insights into the molecular deformations influenced by surface interactions. []
Q5: Beyond self-assembly, what other applications has TBPT been investigated for?
A: TBPT serves as a precursor for synthesizing covalent organic frameworks (COFs) with triazine and boroxine linkages. [] This is achieved by converting TBPT to its corresponding triboronic acid, followed by dehydrative condensation reactions. [] These hybrid COFs demonstrate high porosity, impressive nitrogen uptake, and excellent thermal stability, making them attractive for gas storage and separation. []
Q6: Are there analytical techniques available to characterize and quantify TBPT?
A: While specific details on analytical methods haven't been extensively discussed in the provided research, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-transform infrared (FTIR) spectroscopy are commonly used to characterize TBPT and its derivatives. [, ] Additionally, gas adsorption measurements provide information about the porous properties of materials derived from TBPT. [, ]
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